molecular formula C10H10BrCl B12647923 1-Bromo-4-(1-chlorobutenyl)benzene CAS No. 83833-33-4

1-Bromo-4-(1-chlorobutenyl)benzene

Cat. No.: B12647923
CAS No.: 83833-33-4
M. Wt: 245.54 g/mol
InChI Key: WKDXWCCEMCZYBN-KMKOMSMNSA-N
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Description

1-Bromo-4-(1-chlorobutenyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom and a 1-chlorobutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-chlorobutenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-chlorobutenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-chlorobutenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or other strong bases are commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkyl derivatives.

Scientific Research Applications

1-Bromo-4-(1-chlorobutenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-chlorobutenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The bromine atom and the 1-chlorobutenyl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form intermediates that participate in various biochemical pathways, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

    1-Bromo-4-chlorobenzene: Similar in structure but lacks the butenyl group.

    1-Chloro-4-bromobenzene: Another isomer with similar reactivity.

    4-Bromochlorobenzene: A simpler compound with only bromine and chlorine substituents.

Uniqueness: 1-Bromo-4-(1-chlorobutenyl)benzene is unique due to the presence of both a bromine atom and a 1-chlorobutenyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for research applications.

Properties

CAS No.

83833-33-4

Molecular Formula

C10H10BrCl

Molecular Weight

245.54 g/mol

IUPAC Name

1-bromo-4-[(Z)-1-chlorobut-1-enyl]benzene

InChI

InChI=1S/C10H10BrCl/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,2H2,1H3/b10-3-

InChI Key

WKDXWCCEMCZYBN-KMKOMSMNSA-N

Isomeric SMILES

CC/C=C(/C1=CC=C(C=C1)Br)\Cl

Canonical SMILES

CCC=C(C1=CC=C(C=C1)Br)Cl

Origin of Product

United States

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